9,10-Didehydro Cabergoline
Description
9,10-Didehydro Cabergoline is a synthetic ergoline derivative closely associated with the production and quality control of cabergoline, a dopamine D2 receptor agonist widely used to treat hyperprolactinemia and Parkinson’s disease. Structurally, it is defined by the presence of a double bond between positions 9 and 10 in the ergoline backbone, distinguishing it from cabergoline (Figure 1). Its molecular formula is C₂₆H₃₅N₅O₂, with a molecular weight of 449.59 g/mol and a CAS number of 1380085-95-9 .
This compound is primarily recognized as a pharmacopoeial impurity in cabergoline synthesis. European Pharmacopoeia identifies it as a critical intermediate in pathways generating impurities A, B, C, and D of cabergoline. Its synthesis involves stereoselective hydrogenation and hydrolysis steps starting from ergocryptine derivatives, followed by N-demethylation and allylation reactions .
Properties
IUPAC Name |
(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVVZPJQAWKPW-MTNXOHHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylation and Carbodiimide-Mediated Coupling
Patent US7939665B2 outlines a high-yield Cabergoline synthesis starting from 6-(2-propenyl)-ergoline-8β-carboxylic acid (2) or its ester derivatives (19). The critical step involves coupling 2 with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (3) in halogenated solvents (e.g., dichloromethane) or anisole. Under these conditions, the ratio of Cabergoline (1) to the side product 4 improves to >4:1, streamlining purification.
Proposed Adaptation for this compound:
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Dehydrogenation of Intermediate 2:
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Late-Stage Modification of Cabergoline:
Recovery and Recycling of Side Products
A notable innovation in Cabergoline synthesis is the conversion of side product 4 (N-[3-(dimethylamino)propylamino]carbonyl-N-ethyl-6-(2-propenyl)-ergoline-8β-carboxamide) back into intermediate 2 via acid- or base-catalyzed hydrolysis. This approach enhances overall yield and cost-efficiency.
Implications for this compound:
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Hydrolysis of 4 under dehydrating conditions (e.g., H₂SO₄ at elevated temperatures) could concurrently generate 9,10-didehydro intermediates, leveraging elimination reactions to form the double bonds.
Alternative Routes via Ergoline Derivatives
Elymoclavine and Lysergol as Starting Materials
Patent US7939665B2 details the use of non-controlled precursors like Elymoclavine (11) and Lysergol (10) to synthesize 6-(2-propenyl)-ergoline-8β-carboxylic acid (2). These pathways involve:
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Protection-Deprotection Sequences: Use of silyl or acyl groups to protect hydroxyl and amine functionalities during allylation.
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Ester Hydrolysis: Conversion of ester 19 to acid 2 using acidic or basic conditions.
Integration of Dehydrogenation:
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Incorporate dehydrogenation after the allylation step but before coupling with carbodiimide 3. For example, treat intermediate 19 with a mild oxidant to introduce the 9,10-didehydro motif prior to amide bond formation.
Amorphous Cabergoline as a Synthetic Target
EP1720869B1 discloses a Cabergoline synthesis route yielding an amorphous form with high purity. The process employs carbamate protections and amidations with 3-(dimethylamino)propylamine, followed by reactions with ethyl isocyanate.
Parallel Strategy for this compound:
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Replace ethyl isocyanate with a dehydrogenating reagent during the final allylation step to induce double-bond formation.
Reaction Optimization and Data Analysis
Table 1: Comparative Analysis of Key Reaction Parameters
Chemical Reactions Analysis
9,10-Didehydro Cabergoline undergoes various chemical reactions, including:
Oxidation: Conversion to aldehyde and carboxylic acid derivatives.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Reactions involving the substitution of functional groups on the ergoline ring.
Common reagents used in these reactions include activated dimethyl sulfoxide, palladium on carbon, and ethyl isocyanate. Major products formed from these reactions include various ergoline derivatives and intermediates used in further synthesis .
Scientific Research Applications
Pharmacological Properties
9,10-Didehydro Cabergoline acts primarily on dopamine D2 receptors, leading to inhibition of prolactin secretion. Its long-acting nature allows for less frequent dosing compared to other dopamine agonists like bromocriptine. The compound has shown efficacy in treating conditions associated with elevated prolactin levels, including prolactinomas and other hyperprolactinemic disorders.
Treatment of Hyperprolactinemia
Numerous studies have demonstrated the effectiveness of Cabergoline in normalizing prolactin levels in patients with hyperprolactinemia due to various causes such as pituitary adenomas.
- Study Findings : A large retrospective study involving 455 patients found that Cabergoline normalized serum prolactin levels in 86% of cases, with significant tumor shrinkage observed in 67% of patients .
| Study Type | Patient Count | Normalization Rate | Tumor Shrinkage Rate |
|---|---|---|---|
| Retrospective | 455 | 86% | 67% |
Management of Prolactinomas
Cabergoline is often the first-line treatment for prolactinomas, particularly in patients who are intolerant or resistant to bromocriptine.
- Case Study : In a case series involving 12 men with giant prolactinomas, Cabergoline led to normalization of serum prolactin levels in ten patients within an average of 25 months .
| Patient Count | Initial PRL Level (ng/ml) | Normalization Time (months) |
|---|---|---|
| 12 | 14,393 ± 14,579 | 1-84 |
Inhibition of Lactation
Cabergoline has been utilized for lactation inhibition in specific clinical scenarios such as stillbirth or neonatal death.
- Evaluation Findings : A retrospective drug use evaluation indicated that Cabergoline was effectively used to inhibit lactation in mothers facing these circumstances, highlighting its role beyond endocrine disorders .
Comparative Efficacy with Other Treatments
When compared to bromocriptine, Cabergoline has shown superior efficacy and tolerability. In a study comparing both drugs:
- Discontinuation Rates : Only 3 patients discontinued Cabergoline due to side effects compared to a significantly higher rate for bromocriptine .
| Treatment Type | Discontinuation Rate (%) |
|---|---|
| Cabergoline | 3 |
| Bromocriptine | Higher |
Side Effects and Tolerability
While Cabergoline is generally well-tolerated, some patients report side effects such as nausea and dizziness. However, these often diminish over time.
Mechanism of Action
The mechanism of action of 9,10-Didehydro Cabergoline involves its interaction with dopamine D2 receptors. It acts as a dopamine receptor agonist, inhibiting adenylyl cyclase activity, reducing intracellular cyclic adenosine monophosphate levels, and blocking inositol trisphosphate-dependent calcium release from intracellular stores . This leads to decreased prolactin secretion from lactotroph cells in the pituitary gland .
Comparison with Similar Compounds
Clinical Efficacy
- Prolactin Reduction: In a 12-month study, cabergoline reduced prolactin (PRL) levels to normal ranges in 95.74% of hyperprolactinemia patients, compared to 80.85% with bromocriptine .
- Speed of Action: Cabergoline achieves PRL normalization within 3–6 months, whereas bromocriptine requires longer durations .
Tolerability
- Adverse Effects: Cabergoline demonstrates fewer side effects (e.g., nausea, hypotension) than bromocriptine. In one trial, adverse event rates were 10.64% (cabergoline) vs.
Comparison with Other Cabergoline Impurities
This compound is part of a family of synthetic byproducts. Key impurities include:
| Impurity | Structural Difference | Molecular Weight |
|---|---|---|
| Impurity A | 6-N-allyl group absent | 380.53 g/mol |
| Impurity B | Oxidized 9,10-didehydro derivative | 449.59 g/mol |
| Impurity C | Stereochemical inversion at position 8β | 449.59 g/mol |
| Impurity D | N-demethylation at the dimethylaminopropyl group | 435.56 g/mol |
For example, Impurity D’s altered pharmacokinetics could reduce therapeutic efficacy .
Comparison with Non-Ergoline Dopamine Agonists
Quinagolide and Pramipexole are non-ergoline alternatives. Unlike this compound, these compounds lack the ergoline backbone, reducing risks of fibrosis and valvulopathy. However, they exhibit lower selectivity for D2 receptors compared to cabergoline, leading to varied side effect profiles (e.g., increased somnolence with pramipexole) .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying 9,10-Didehydro Cabergoline and its impurities in preclinical studies?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry is widely used for precise quantification. For impurity profiling, synthesis and validation of reference standards (e.g., European Pharmacopoeial impurities A–D) are critical. These impurities can be synthesized via stereoselective oxidation of 9,10-dihydrolysergol derivatives using activated DMSO and Pinnick oxidation sequences, followed by analytical validation against pharmacopeial specifications .
Q. How should pharmacokinetic (PK) studies be designed to evaluate interpatient variability in this compound metabolism?
- Methodology : Use longitudinal PK sampling (e.g., 0, 30, 60, 120 minutes post-dose) with plasma concentration measurements. Apply non-parametric tests (e.g., Mann-Whitney U-test) to compare sensitive vs. resistant patient groups. Correlate dose-response relationships using Spearman’s rank correlation, noting that resistant patients may lack dose-concentration correlations (r=0.39 vs. r=0.89 in sensitive patients) .
Q. What in vitro models are suitable for assessing the neuroprotective effects of this compound against oxidative stress?
- Methodology : Primary mesencephalic cultures treated with rotenone (80 nM for 48 hours) are ideal. Pre-incubate with cabergoline (24 hours prior to rotenone exposure) and measure reactive oxygen species (ROS) using CM-H2DCFDA fluorescence. Note that neuroprotection is dopamine receptor-independent; confirm via co-treatment with antagonists like sulpiride .
Advanced Research Questions
Q. How can researchers resolve contradictions in cabergoline-associated cardiac risk data between hyperprolactinemia and Parkinson’s disease cohorts?
- Methodology : Conduct population-based cohort studies with matched controls (e.g., age, comorbidities) and hard endpoints (heart failure diagnosis or valve surgery). Use cumulative dose thresholds (e.g., median 56 mg over 27 months) and multivariate regression to isolate cabergoline effects. Recent studies show no significant association in hyperprolactinemia (RR=0.78, 95% CI 0.41–1.48) but elevated risk in Parkinson’s due to higher dosing .
Q. What experimental strategies address resistance to dopamine agonist (DA) therapy in hyperprolactinemia?
- Methodology : Compare PK profiles between DA-sensitive and resistant patients, focusing on plasma concentration spikes at 120 minutes (Wilcoxon P=0.012). Investigate pharmacodynamic factors, such as downregulated D2 receptor expression, via immunohistochemistry or RNA sequencing in resistant cohorts. Use real-world data to assess adherence patterns and alternative therapies (e.g., somatostatin analogs) .
Q. How can the anti-inflammatory potential of this compound be mechanistically validated in autoimmune disease models?
- Methodology : Test in murine models of lupus or rheumatoid arthritis. Measure cytokines (IL-6, TNF-α) via ELISA and assess oxidative stress markers (e.g., peroxynitrite) using dihydroethidium (DHE) probes. Note that cabergoline’s antioxidant effects are independent of glutathione synthesis, as shown by insensitivity to BSO (glutathione inhibitor) .
Methodological Guidance
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Guidance : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For neuroprotection studies: Population = primary dopaminergic neurons; Intervention = cabergoline pre-treatment; Comparison = rotenone-only controls; Outcome = TH+ neuron survival .
Q. How should researchers design chronic toxicity studies to evaluate long-term cabergoline exposure?
- Guidance : Use rodent models with escalating doses (e.g., 0.5–5 mg/kg/day) over 6–12 months. Monitor echocardiographic parameters (valve thickness, regurgitation) and compare to human-equivalent cumulative doses. Include histopathology for fibrosis and serotonin receptor profiling (5-HT2B) to assess valvulopathy risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
